molecular formula C10H9NO2 B080102 5-Methoxyindole-3-carboxaldehyde CAS No. 10601-19-1

5-Methoxyindole-3-carboxaldehyde

Cat. No.: B080102
CAS No.: 10601-19-1
M. Wt: 175.18 g/mol
InChI Key: TUWARWGEOHQXCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyindole-3-carboxaldehyde typically involves the reaction of indole derivatives with appropriate reagents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method involves the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration and cyclization reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, are likely applied.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyindole-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Indole-3-carboxylic acid.

    Reduction: 5-Methoxy-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Comparison with Similar Compounds

Uniqueness: 5-Methoxyindole-3-carboxaldehyde is unique due to its combination of methoxy and carboxaldehyde functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of diverse indole derivatives and for exploring new therapeutic applications.

Properties

IUPAC Name

5-methoxy-1H-indole-3-carbaldehyde
Source PubChem
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InChI

InChI=1S/C10H9NO2/c1-13-8-2-3-10-9(4-8)7(6-12)5-11-10/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWARWGEOHQXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Record name 5-methoxyindole-3-carboxaldehyde
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Source PubChem
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DSSTOX Substance ID

DTXSID70147471
Record name 5-Methoxy-indol-3-aldehyde
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Molecular Weight

175.18 g/mol
Source PubChem
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CAS No.

10601-19-1
Record name 5-Methoxyindole-3-carboxaldehyde
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Record name 5-Methoxy-indol-3-aldehyde
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Record name 5-Methoxy-indol-3-aldehyde
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Record name 5-methoxyindole-3-carbaldehyde
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Record name 5-METHOXY-INDOL-3-ALDEHYDE
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Synthesis routes and methods

Procedure details

To stirred dimethylformamide is added dropwise phosphorus oxychloride. The mixture is stirred for 10 min and a solution of 5-methoxyindole in dimethylformamide is added dropwise. The mixture is heated to 40° C. for 45 min, cooled to room temperature and then treated with a solution of sodium hydroxide in water. The mixture is heated to 50° C. for 10 min, cooled to room temperature, poured onto crushed ice and filtered. The filter cake is recrystallised (methanol) to give the product as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What biological activities have been associated with 5-Methoxyindole-3-carboxaldehyde?

A1: this compound has been identified as a metabolite of Salvia miltiorrhiza polysaccharide . Research suggests that it plays a role in ameliorating experimental colitis by potentially interacting with the Nrf2/Keap1 signaling pathway . Additionally, decreased urine concentrations of this compound were observed in dogs experiencing acute diarrhea, a condition linked to gut microbiome dysbiosis .

Q2: Are there any known methods for synthesizing this compound?

A2: Yes, a study outlines a method for synthesizing trans-5-methoxy-3-styrenylindole, utilizing this compound as a starting material . The process involves a Wittig reaction with benzyltriphenylphosphonium chloride, derived from triphenylphosphine and benzyl chloride.

Q3: What are the structural characteristics of this compound?

A3: While specific spectroscopic data isn't provided in the provided abstracts, researchers have conducted conformational and vibrational spectroscopic studies, along with quantum chemical studies utilizing Density Functional Theory (DFT), to characterize the structure of this compound . Further research delves into spectroscopic analysis, quantum chemical calculations, and in vitro anticancer activity studies related to this compound .

Q4: Has this compound been found in any natural sources?

A4: Yes, research identifies this compound as a metabolite produced by the endophyte Diaporthe phaseolorum, which was isolated from the plant Combretum lanceolatum . This finding suggests potential applications in understanding the biological activities exhibited by D. phaseolorum.

Q5: What research tools and resources are valuable for studying this compound?

A5: Various research tools have been employed to study this compound. Mass spectrometry, particularly in conjunction with molecular networking and tools like MolNetEnhancer, proved valuable for identifying and characterizing this compound within complex biological samples . Additionally, techniques like gas chromatography-mass spectrometry (GC/MS) and ultra-performance liquid chromatography-mass spectrometry (UPLC/MS) are crucial for analyzing this compound and related metabolites .

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